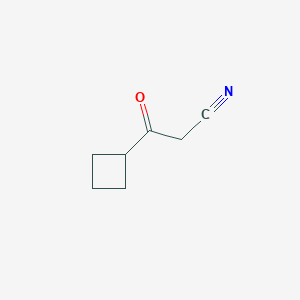

3-Cyclobutyl-3-oxopropanenitrile

Overview

Description

3-Cyclobutyl-3-oxopropanenitrile (CAS: 118431-89-3, molecular formula: C₇H₉NO) is a nitrile-containing organic compound featuring a cyclobutyl group attached to a β-keto nitrile scaffold. It is commercially available at 95% purity and is utilized primarily as a synthetic intermediate in organic chemistry due to its reactive ketone and nitrile functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Cyclobutyl-3-oxopropanenitrile typically involves the reaction of cyclobutane propionitrile with alcohol under acid catalysis to generate esterification products. These products are then hydrolyzed under alkali catalysis to obtain this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve bulk manufacturing processes that ensure high purity and yield. The compound is often produced in sealed, dry conditions and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-3-oxopropanenitrile undergoes various types of chemical reactions, including:

Esterification: Reaction with alcohols under acid catalysis.

Acylation: Introduction of an acyl group into the molecule.

Amination: Addition of an amine group.

Addition Reactions: Reactions where atoms or groups are added to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids for catalysis, alkalis for hydrolysis, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification can produce esters, while acylation can introduce acyl groups into the molecule .

Scientific Research Applications

Organic Synthesis

3-Cyclobutyl-3-oxopropanenitrile serves as an important intermediate in organic synthesis. It can participate in various reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Acylation: Introducing acyl groups into other organic molecules.

- Amination: Adding amine groups to the compound.

These reactions enable the formation of more complex organic compounds essential for pharmaceuticals and agrochemicals.

Biological Investigations

Research has indicated that this compound may exhibit biological activities, making it a candidate for further studies in biochemistry and pharmacology. Investigations are ongoing regarding its interactions with biomolecules and potential therapeutic properties .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a building block for drug development. Its unique structure allows for modifications that can lead to the discovery of new therapeutic agents targeting specific diseases .

Industrial Applications

The compound is utilized in the production of various chemicals and materials within industrial contexts. Its stability and reactivity make it suitable for applications in polymer chemistry and material science .

Case Study 1: Synthesis Optimization

In a study focused on optimizing the synthesis of this compound, researchers achieved a yield of 91% using hydrazine in ethanol at elevated temperatures. This study highlighted the importance of reaction conditions in maximizing product yield .

A series of biological assays were conducted to evaluate the interaction of this compound with various enzymes. Preliminary results indicated potential inhibitory effects on specific targets, suggesting avenues for drug development .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, influencing the behavior of other molecules and potentially leading to desired biological or chemical effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Cyclobutyl-3-oxopropanenitrile with key analogs:

Key Observations:

- The thiophene-substituted derivative (C₇H₅NOS) exhibits aromaticity, which may improve electronic properties for applications in conductive materials or photochemistry . The nitro group in 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile increases molecular weight and polarity, making it suitable as a nitroaromatic intermediate in drug discovery .

- Physical Properties: The cyclopentyl analog (C₈H₁₁NO) has a higher boiling point (229.5°C) and density (1.1 g/cm³) than the cyclobutyl compound, likely due to increased molecular mass and van der Waals interactions . Data gaps for the cyclobutyl derivative (e.g., boiling point) limit direct comparisons, highlighting a need for further experimental characterization.

Stability and Reactivity

- The cyclobutyl group’s strain may reduce thermal stability compared to the cyclopentyl analog, which benefits from reduced ring strain.

- Nitrile groups in all compounds enable nucleophilic additions, while keto groups participate in condensations or reductions, broadening utility in multi-step syntheses.

Biological Activity

3-Cyclobutyl-3-oxopropanenitrile (CAS Number: 118431-89-3) is an organic compound characterized by its unique structure, which includes a cyclobutyl ring, a nitrile group, and a ketone functional group. This compound has garnered interest in the scientific community for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C₇H₉NO, with a molecular weight of approximately 137.16 g/mol. The synthesis of this compound typically involves several steps, including the reaction of cyclobutane propionitrile with alcohol under acid catalysis, followed by hydrolysis under alkali conditions to produce the desired nitrile compound.

Synthetic Routes

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Esterification | Acid catalysis |

| 2 | Hydrolysis | Alkali catalysis |

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications. It has been investigated for its interactions with various biomolecules, indicating its possible role in drug development and therapeutic interventions.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. This compound can participate in various chemical reactions that influence the behavior of other molecules, potentially leading to desired biological effects such as inhibition of enzyme activity or modulation of signaling pathways .

Case Studies and Research Findings

- Inhibition Studies : In a study focusing on inhibitors for Leishmania CRK3–CYC6, compounds structurally related to this compound were screened for their ability to inhibit enzymatic activity. The results indicated that certain derivatives exhibited significant selectivity and potency against Leishmania CRK3 compared to human cyclin-dependent kinases, suggesting a promising avenue for developing anti-parasitic agents .

- Therapeutic Potential : The compound's structural features have led researchers to explore its potential as a building block in drug development. Its unique combination of functionalities allows for modifications that can enhance biological activity or selectivity towards specific targets in disease models .

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond basic research into practical medicinal chemistry:

- Drug Development : As a building block for synthesizing novel therapeutic agents targeting various diseases.

- Biological Assays : Utilized in high-throughput screening assays to identify new inhibitors against critical enzymes involved in disease processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclobutyl-3-oxopropanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 3-oxopropanenitrile are often prepared using ethanol and piperidine at low temperatures (0–5°C) to stabilize reactive intermediates and minimize side reactions . Cyclobutyl groups may require longer reaction times due to steric hindrance compared to smaller rings like cyclopropyl . Optimization should include solvent selection (e.g., THF for polar aprotic conditions) and catalysts like LiCl to enhance reactivity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the cyclobutyl ring (via coupling constants in H-NMR) and the ketone-nitrile backbone (via C-NMR). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to verify purity. Infrared (IR) spectroscopy identifies functional groups (C=O at ~1700 cm, C≡N at ~2200 cm) . High-performance liquid chromatography (HPLC) can assess purity post-synthesis .

Q. How does the cyclobutyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The cyclobutyl ring’s strain may reduce stability in acidic or basic environments. Experimental protocols should include stability studies using buffered solutions (pH 1–12) at controlled temperatures. Monitor degradation via UV-Vis spectroscopy or HPLC, comparing results with non-cyclic analogs to isolate strain effects .

Q. What purification strategies are effective for this compound?

- Methodological Answer : Recrystallization from methanol or ethanol is commonly used for nitrile-containing compounds due to their moderate polarity. For impurities with similar polarity, column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Solvent selection should prioritize low water content to prevent hydrolysis of the nitrile group .

Q. How can researchers mitigate hazards during handling of this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation. Emergency protocols should include neutralization of spills with activated carbon and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ketone and nitrile groups in cross-coupling reactions?

- Methodological Answer : The ketone group acts as an electrophilic site for nucleophilic attack (e.g., Grignard reagents), while the nitrile group participates in cyanoalkylation or cycloaddition reactions. Density Functional Theory (DFT) calculations can model charge distribution, and kinetic studies (e.g., monitoring by F-NMR with fluorinated probes) can elucidate rate-determining steps .

Q. How does this compound perform as a precursor for heterocyclic compounds?

- Methodological Answer : The compound’s dual functionality enables synthesis of pyrimidines or triazoles via condensation with amines or hydrazines. For example, refluxing with o-phenylenediamine in acetonitrile yields benzimidazole derivatives. Reaction progress can be tracked by TLC, and regioselectivity controlled by temperature and catalyst choice .

Q. What computational tools predict the biological activity of derivatives of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with target proteins (e.g., enzymes like kinases). Quantitative Structure-Activity Relationship (QSAR) models built using descriptors like logP and topological polar surface area (TPSA) help prioritize derivatives for in vitro testing .

Q. How do steric effects of the cyclobutyl ring influence enantioselective synthesis?

- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during ketone reductions or nucleophilic additions. Compare enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents. Steric maps (e.g., using MOE software) visualize hindrance to optimize catalyst design .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers. Advanced techniques like 2D NMR (COSY, HSQC) and X-ray crystallography provide unambiguous structural assignments. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .

Properties

IUPAC Name |

3-cyclobutyl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJYSJUMDLMTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551370 | |

| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118431-89-3 | |

| Record name | 3-Cyclobutyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.